Coenzyme A trilithium dihydrate

Enzymatic Assays CoA Purity Metabolic Research

Choose Coenzyme A trilithium dihydrate (CAS 102778-59-6) for unmatched assay reproducibility. The trilithium counterion provides superior stability—the free acid form degrades ~5% in 6 months at -20°C—ensuring consistent cofactor activity across long-term studies. Validated for Gcn5 acetyltransferase standard curves and JNADH/JNADPH production assays. ≥96% purity with defined UV spectral ratio (OD250/OD260 0.80-0.89) eliminates contaminant interference. Water-soluble at 50 mg/mL. Critical for metabolic flux research and chemoenzymatic syntheses.

Molecular Formula C21H37Li3N7O18P3S
Molecular Weight 821.4 g/mol
CAS No. 102778-59-6
Cat. No. B024937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoenzyme A trilithium dihydrate
CAS102778-59-6
Molecular FormulaC21H37Li3N7O18P3S
Molecular Weight821.4 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.O
InChIInChI=1S/C21H36N7O16P3S.3Li.2H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;;2*1H2/q;3*+1;;/p-3/t11-,14-,15-,16?,20-;;;;;/m1...../s1
InChIKeyVYMAJVUGLWJGOO-JVQAMNNVSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Coenzyme A Trilithium Dihydrate (CAS 102778-59-6) Procurement Guide: Identity, Purity & Specifications for Research Use


Coenzyme A trilithium dihydrate (CAS 102778-59-6, also known as CoA·3Li·2H₂O) is a lithium salt form of the essential metabolic cofactor Coenzyme A. This compound serves as an acyl group carrier and carbonyl-activating group, playing a central role in the citric acid cycle and fatty acid metabolism [1]. It is widely used in biochemical research and as a cofactor in various enzymatic reactions, including acetyltransferase assays and NAD(P)H production studies [2]. Commercially, this compound is typically supplied as a white to off-white lyophilized powder or crystalline solid with a purity specification of ≥96% (by UV/Enzymatic assay) and is characterized by its UV spectral ratio (OD250/OD260 at pH 2) of 0.80-0.89 [3]. It is soluble in water (50 mg/mL) and requires storage at -20°C .

Why Substituting Coenzyme A Trilithium Dihydrate with Other CoA Salts Risks Assay Failure: Critical Differences in Stability and Purity


Substituting Coenzyme A trilithium dihydrate with other CoA salts (e.g., sodium or free acid forms) or even other lithium salt variants without explicit validation poses a significant risk to experimental reproducibility and data integrity. The choice of counterion critically impacts the compound's stability, solubility, and purity profile, which are not merely minor variations but are quantifiable differences that directly affect enzymatic activity and assay outcomes . Specifically, the free acid form of Coenzyme A is known to be relatively unstable, decomposing by approximately 5% within six months at -20°C, whereas its lithium salt counterpart exhibits far greater stability . Furthermore, the trilithium salt has been specifically adopted in key applications such as generating standard curves for acetyltransferase Gcn5 acylation assays and as a cofactor in JNADH/JNADPH production assays, where its defined purity and stability are critical for assay calibration and reproducibility [1]. Generic substitution without direct head-to-head performance data therefore introduces an uncontrolled variable, making troubleshooting difficult and potentially leading to inaccurate kinetic parameters or failed experiments.

Quantitative Differentiation of Coenzyme A Trilithium Dihydrate: Direct Evidence for Superior Purity, Solubility, and Spectral Integrity


Comparative Purity: CoA Trilithium Salt Delivers >98% Purity, Outperforming Standard Sodium Salt Formulations

The trilithium salt form of Coenzyme A is commercially available at a significantly higher standard of purity compared to its sodium salt counterpart. While Coenzyme A sodium salt is often supplied with a purity of ≥85% (spectrophotometric) , the trilithium salt (as the dihydrate) is routinely specified at ≥96% [1] and often reaches ≥98% purity . This difference of approximately 11-13 percentage points is critical for assays requiring high fidelity and low background.

Enzymatic Assays CoA Purity Metabolic Research

Aqueous Solubility Parity: CoA Trilithium Dihydrate Matches Sodium Salt Solubility, Eliminating Solubility as a Selection Barrier

Contrary to the assumption that different salt forms may drastically alter solubility, Coenzyme A trilithium dihydrate exhibits comparable aqueous solubility to the widely used sodium salt. Both the trilithium salt and the sodium salt are specified as soluble in water at concentrations of 50 mg/mL, yielding a clear, colorless to faint yellow solution . This direct parity ensures that the trilithium salt can be seamlessly integrated into established protocols originally designed for the sodium salt without requiring adjustments to solvent systems or buffer compositions.

Solubility CoA Salts In Vitro Assays

Enhanced Long-Term Stability: Trilithium Salt Form Demonstrates Significantly Lower Degradation Than Free Acid Form Under Standard Storage Conditions

The trilithium salt of Coenzyme A provides a substantial and quantifiable advantage in stability over its free acid form. The free acid is explicitly noted to be relatively unstable, undergoing approximately 5% decomposition over six months when stored at -20°C . In contrast, the trilithium salt is characterized by its enhanced stability and inert nature at room temperature [1], with commercial specifications indicating a stability of at least 2 to 5 years under recommended storage conditions (-20°C) [2].

Stability CoA Salts Storage

Validated Spectral Integrity: CoA Trilithium Dihydrate Meets Stringent OD250/OD260 Ratio Specifications for Quality Control

A critical quality control parameter for Coenzyme A is its UV spectral purity, specifically the ratio of absorbance at 250 nm to 260 nm (OD250/OD260) at pH 2. This ratio is an indicator of purity and the presence of degradation products like oxidized CoA. High-quality Coenzyme A trilithium dihydrate consistently meets a tight specification range of 0.80-0.89 [1]. While specific comparator data for other salt forms at the same pH is not directly available, this rigorous internal specification provides a verifiable benchmark for lot-to-lot consistency and ensures that the material is suitable for sensitive applications.

UV Spectroscopy Quality Control CoA Purity

Consideration for Handling: Quantified Hygroscopic Nature of CoA Trilithium Salt Requires Standard Anhydrous Techniques

Coenzyme A trilithium salt is characterized as a hygroscopic solid . This property, while common to many biochemical reagents, is a quantifiable handling consideration. It mandates that the material be stored in a desiccated environment at -20°C and manipulated using standard anhydrous techniques to prevent moisture uptake, which could lead to hydrolysis and inaccurate mass measurements. This is not a differentiator from other CoA salts (many of which are also hygroscopic) but is a critical piece of handling information for ensuring the material performs to its specified purity and activity.

Hygroscopicity CoA Salts Handling

Coenzyme A Trilithium Dihydrate: Proven Application Scenarios for Academic and Industrial Research


Generation of Standard Curves for Acetyltransferase Kinetic Assays

The high purity (≥96%) and defined spectral integrity (OD250/OD260 of 0.80-0.89) of Coenzyme A trilithium dihydrate make it an ideal standard for calibrating assays that measure acetyltransferase activity, such as those for the Gcn5 enzyme. Its use in this specific application has been explicitly documented [1]. The low impurity profile ensures that the standard curve accurately reflects true enzymatic turnover, free from interference by contaminants that could skew kinetic parameters (Km, Vmax).

Cofactor for In Vitro NADH and NADPH Production Assays

This compound is validated for use as a cofactor in coupled enzymatic assays designed to measure the production of NADH (JNADH) and NADPH (JNADPH) [1]. The enhanced stability of the trilithium salt form compared to the free acid ensures consistent cofactor activity across multiple experimental runs and over the course of long-term projects, improving the reliability and reproducibility of these critical metabolic assays.

High-Fidelity Substrate for Fatty Acid Metabolism and TCA Cycle Studies

As a central carrier of acyl groups in the citric acid (TCA) cycle and fatty acid oxidation/synthesis, Coenzyme A's function is highly sensitive to its purity. The use of high-purity (≥98%) trilithium salt minimizes the introduction of potential inhibitors or competing substrates that may be present in lower-grade materials. This is particularly important in studies using purified enzyme systems or cell lysates where background activity can obscure the signal of interest, leading to clearer, more interpretable data on metabolic flux.

Precursor or Cofactor in Chemoenzymatic Synthesis

The defined solubility (50 mg/mL in water) and high purity of Coenzyme A trilithium dihydrate facilitate its use as a soluble precursor or cofactor in chemoenzymatic reactions. For instance, it can be used in reactions catalyzed by 4'-phosphopantetheinyl transferases (e.g., Sfp synthase) to generate labeled CoA analogs or to activate carrier protein domains. The consistent quality of the trilithium salt ensures reproducible conversion yields and simplifies downstream purification, a key consideration for both academic and industrial-scale biocatalysis.

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